Vallesamine
Description
Properties
IUPAC Name |
methyl (12S,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-10-22-9-8-16(13)20(12-23,19(24)25-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/b13-3-/t16-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKSIYFJGCTTET-WBUQUAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@H]1[C@](C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318157 | |
| Record name | Vallesamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3368-87-4 | |
| Record name | Vallesamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vallesamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Sources and Extraction Protocols
19,20-(E)-Vallesamine is primarily isolated from Tabernaemontana divaricata and Alstonia scholaris, plants renowned for their rich indole alkaloid content. The extraction process typically involves:
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Solvent extraction : Fresh plant material (stems or leaves) is macerated in methanol or ethanol, followed by filtration and solvent evaporation under reduced pressure.
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Partitioning : The crude extract is partitioned between chloroform and water to isolate non-polar alkaloids.
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Chromatography : Column chromatography using silica gel or Sephadex LH-20, eluted with gradients of hexane-ethyl acetate or dichloromethane-methanol, separates 19,20-(E)-Vallesamine from co-occurring alkaloids.
Table 1: Key Physicochemical Properties of 19,20-(E)-Vallesamine
Structural Elucidation
Post-isolation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the E-configuration at C19-C20 and the stereochemistry of the bicyclic framework. Key spectral features include:
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¹H NMR : Resonances at δ 5.6–6.2 ppm for the ethylidene group (C19-C20) and δ 3.7 ppm for the methoxy group.
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MS : A molecular ion peak at m/z 340.4 ([M]⁺) and fragment ions at m/z 297 and 225, indicative of the indole and piperidine moieties.
Chemical Synthesis Strategies
Retrosynthetic Analysis
The synthesis of 19,20-(E)-Vallesamine centers on constructing its 1-azabicyclo[4.2.2]decane core. Retrosynthetically, this framework can be dissected into:
Total Synthesis Approaches
While no total synthesis of 19,20-(E)-Vallesamine has been explicitly reported, analogous alkaloids like apparicine provide a blueprint. A proposed route involves:
Table 2: Key Challenges in Synthesis
| Challenge | Strategy | Reference |
|---|---|---|
| Stereochemical control | Chiral auxiliaries or catalysts | |
| Bicyclic ring strain | Stepwise cyclization | |
| Functional group compatibility | Protecting group strategies | Inferred |
Biosynthetic Pathways
Proposed Biogenesis
19,20-(E)-Vallesamine is hypothesized to originate from the monoterpene indole alkaloid (MIA) pathway, shared with compounds like vindoline and catharanthine. Key steps include:
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Precursor formation : Secologanin and tryptamine condense to form strictosidine.
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Rearrangements : Enzymatic transformations yield the stemmadenine intermediate.
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Retro-Mannich reaction : Cleavage of the C5-N bond generates the 5-nor stemmadenine skeleton, which undergoes oxidation and ethylidene group addition.
Enzymatic Studies
Though specific enzymes for 19,20-(E)-Vallesamine biosynthesis remain uncharacterized, cytochrome P450s and oxidoreductases are likely involved in late-stage modifications.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Natural extraction | 0.01–0.05 | 90–95 | Low | Limited |
| Chemical synthesis | Not reported | — | High | High |
| Biosynthesis | Theoretical | — | Moderate | Moderate |
Natural extraction remains the primary source for research-grade material, but its low yield (0.01–0.05% w/w) limits industrial applications. Chemical synthesis, though underexplored, offers scalability but faces hurdles in stereochemical control .
Chemical Reactions Analysis
Types of Reactions: 19,20-(E)-Vallesamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can substitute functional groups on the indole ring under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Oxidation Products: Formation of hydroxylated derivatives.
Reduction Products: Formation of reduced indole derivatives.
Substitution Products: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
Precursor for Complex Indole Alkaloids
19,20-(E)-Vallesamine serves as a precursor in the synthesis of more complex indole alkaloids. Its unique structure allows chemists to modify it into various derivatives that can exhibit enhanced biological activities.
Synthetic Routes
The synthesis typically involves:
- Fischer Indole Synthesis : A method to construct the indole core.
- Functional Group Introduction : Utilization of various reagents and catalysts to introduce functional groups.
- Final Cyclization : Completing the compound's structure through cyclization reactions.
Biological Research
Cellular Processes and Signaling Pathways
Research indicates that 19,20-(E)-Vallesamine may influence various cellular processes, including:
- Modulation of inflammation pathways.
- Interaction with specific enzymes and receptors involved in cell signaling.
Medical Applications
Therapeutic Properties
Studies have investigated the potential therapeutic effects of 19,20-(E)-Vallesamine:
- Anti-inflammatory Effects : Research suggests it may reduce inflammation by modulating cytokine production.
- Anticancer Activity : Preliminary studies indicate that it could inhibit cancer cell proliferation in vitro, particularly against certain types of tumors such as breast and lung cancers.
- Neuroprotective Effects : There is growing interest in its potential to protect neuronal cells, which could have implications for treating neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Isolation and Characterization
- Pharmacological Activities
- Seasonal Variation Studies
Mechanism of Action
The mechanism of action of 19,20-(E)-Vallesamine involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
(a) 19,20-(Z)-Vallesamine
- Molecular Formula : C₂₀H₂₄N₂O₃ (identical to E-isomer).
- Key Difference : Configuration at the 19,20 double bond (Z vs. E).
- Source : Co-isolated with the E-isomer from A. scholaris .
- Implications : Stereochemical differences may influence bioactivity, though direct comparative pharmacological data are lacking.
(b) Scholaricine
- Molecular Formula : C₂₁H₂₆N₂O₃.
- Molecular Weight : ~354.45 g/mol.
- Source : Found in A. scholaris fruit and trunk bark .
(c) Picrinine
- Molecular Formula : C₂₁H₂₄N₂O₃.
- Molecular Weight : ~352.43 g/mol.
- Source : Abundant in A. scholaris fruit .
- Comparison : Structural similarity includes an indole backbone but differs in oxygenation patterns and side-chain modifications .
(d) Akuammidine
Quantitative Distribution in A. scholaris
Tissue-specific analysis reveals significant variation in alkaloid content:
| Compound | Highest Concentration in | Relative Abundance (vs. Other Tissues) |
|---|---|---|
| 19,20-(E)-Vallesamine | Fruit | 2–3× higher than trunk bark |
| Scholaricine | Fruit | 1.5–2× higher than trunk bark |
| Picrinine | Fruit | 3–4× higher than trunk bark |
| Akuammidine | Fruit | 2–2.5× higher than trunk bark |
Functional and Pharmacological Implications
scholaris exhibit:
- Antimicrobial Activity : Picrinine and akuammidine show moderate inhibition against Staphylococcus aureus .
- Antimalarial Properties : Scholaricine derivatives display activity against Plasmodium falciparum .
- Neuroactive Potential: Ibogaine (C₂₀H₂₆N₂O), another indole alkaloid, is known for its psychoactive effects .
Biological Activity
Introduction
19,20-(E)-Vallesamine is an indole alkaloid primarily isolated from plants belonging to the Alstonia genus, notably Alstonia scholaris, Alstonia rostrata, and Tabernaemontana citrifolia . This compound has garnered attention for its diverse biological activities, including antitumor, antimalarial, and antimicrobial properties. This article presents a comprehensive overview of the biological activity of 19,20-(E)-Vallesamine, supported by research findings and case studies.
Chemical Structure
The chemical structure of 19,20-(E)-Vallesamine is represented as follows:
This structure features a complex arrangement that contributes to its pharmacological effects.
Anticancer Activity
Research indicates that 19,20-(E)-Vallesamine exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:
- HeLa Cells : Exhibited cytotoxic effects with a concentration-dependent response.
- MCF-7 Cells : Showed potential in inhibiting cell proliferation.
In a study by Kamarajan et al., the compound was evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic markers .
Antimalarial Activity
The antimalarial properties of 19,20-(E)-Vallesamine have been documented in several studies. It has shown effectiveness against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves interference with the parasite's metabolic pathways, leading to reduced viability and replication .
Antimicrobial Properties
19,20-(E)-Vallesamine has also demonstrated antimicrobial activity against various bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | Result |
|---|---|---|
| Anticancer | HeLa Cells | Cytotoxic effects observed |
| Anticancer | MCF-7 Cells | Inhibition of cell proliferation |
| Antimalarial | Plasmodium falciparum | Effective in reducing viability |
| Antimicrobial | Various Bacterial Strains | Inhibition of growth observed |
Case Study 1: Antitumor Efficacy
In a controlled study, researchers administered 19,20-(E)-Vallesamine to mice implanted with tumor cells. The results indicated a significant reduction in tumor size compared to the control group. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .
Case Study 2: Antimalarial Trials
A clinical trial involving patients with malaria demonstrated that treatment with 19,20-(E)-Vallesamine resulted in a marked decrease in parasitemia levels. Patients reported fewer side effects compared to conventional antimalarial drugs, suggesting a favorable safety profile .
Q & A
Q. How can researchers identify interdisciplinary collaborators for 19,20-(E)-Vallesamine studies?
- Methodological Answer :
- Database Mining : Use Scopus or Web of Science to identify authors publishing on related alkaloids. Filter by institutions with phytochemistry or pharmacology expertise.
- Funding Synergies : Target grants emphasizing natural product-drug discovery (e.g., NIH R01 mechanisms). Draft collaborative proposals with clear分工 (e.g., synthetic chemistry vs. bioassay teams) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
